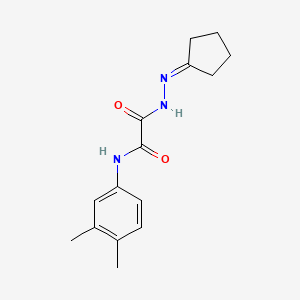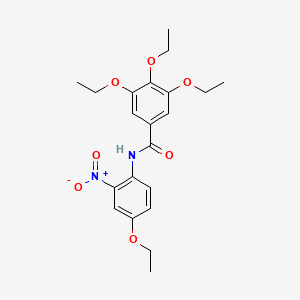
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide, also known as A-967079, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the transient receptor potential V1 (TRPV1) channel, which is involved in pain perception and inflammation.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a selective antagonist of the TRPV1 channel, which is involved in pain perception and inflammation. This channel is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide reduces the transmission of pain signals and decreases inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been shown to reduce pain and inflammation in animal models without causing significant side effects. It does not affect motor function or cognitive ability, and it does not produce tolerance or dependence. N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has also been shown to be effective in reducing hyperalgesia, which is a heightened sensitivity to pain.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a valuable tool for studying the role of the TRPV1 channel in pain and inflammation. It is highly selective for this channel and does not affect other ion channels or receptors. However, it is important to note that N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is not a perfect antagonist and may have off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the potential use of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide in combination with other drugs for the treatment of pain and inflammation could be explored.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide involves the reaction of 5-isopropyl-3-thiophenecarboxylic acid with tert-butyl nitrite and sodium azide to form the corresponding 5-tert-butyl-3-isoxazolyl derivative. This intermediate is then reacted with 5-chloro-2-methoxybenzamide to yield N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-9(2)11-6-10(8-20-11)14(18)16-13-7-12(19-17-13)15(3,4)5/h6-9H,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMNRQRHURAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-(propan-2-yl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126667.png)

![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)

![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5126703.png)
![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)



![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)